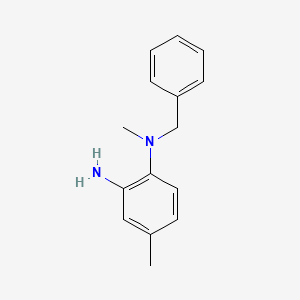
N~1~-ベンジル-N~1~,4-ジメチル-1,2-ベンゼンジアミン
概要
説明
N~1~-Benzyl-N~1~,4-dimethyl-1,2-benzenediamine: is an organic compound with the chemical formula C~15~H~18~N~2~ . It is a derivative of benzenediamine, where the amino groups are substituted with benzyl and methyl groups. This compound is known for its applications in various chemical reactions and research fields.
科学的研究の応用
Chemistry:
Catalysis: N1-Benzyl-N~1~,4-dimethyl-1,2-benzenediamine is used as a ligand in catalytic reactions, particularly in transition metal-catalyzed processes.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biology:
Enzyme Inhibition: The compound is studied for its potential to inhibit certain enzymes, making it a candidate for drug development.
Medicine:
Pharmaceutical Research: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry:
Dye Manufacturing: The compound is used in the production of dyes and pigments due to its ability to form stable colored compounds.
作用機序
Target of Action
This compound is a unique chemical and its specific interactions with biological targets are still under investigation .
Mode of Action
It is known that this compound can interact with various substrates in organic synthesis, acting as a catalyst or functional reagent .
Biochemical Pathways
It is often used in organic synthesis, suggesting that it may interact with a wide range of biochemical pathways .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N1-Benzyl-N~1~,4-dimethyl-1,2-benzenediamine .
準備方法
Synthetic Routes and Reaction Conditions:
Benzylation of N1,4-dimethyl-1,2-benzenediamine: The synthesis of N1-Benzyl-N~1~,4-dimethyl-1,2-benzenediamine can be achieved through the benzylation of N1,4-dimethyl-1,2-benzenediamine. This reaction typically involves the use of benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate.
Reaction Conditions: The reaction is usually carried out in an organic solvent like toluene or dichloromethane at elevated temperatures (around 60-80°C) to facilitate the formation of the desired product.
Industrial Production Methods:
Batch Process: In industrial settings, the compound can be produced using a batch process where the reactants are mixed in a reactor and heated to the required temperature. The reaction mixture is then purified through distillation or recrystallization to obtain the pure compound.
Continuous Process: Alternatively, a continuous process can be employed where the reactants are continuously fed into a reactor, and the product is continuously removed and purified.
化学反応の分析
Types of Reactions:
Oxidation: N1-Benzyl-N~1~,4-dimethyl-1,2-benzenediamine can undergo oxidation reactions to form corresponding quinone derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced to form the corresponding amine derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo substitution reactions where the benzyl or methyl groups are replaced by other functional groups. Common reagents for substitution reactions include halogens and alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzenediamine derivatives.
類似化合物との比較
N~1~,4-Dimethyl-1,2-benzenediamine: Similar structure but lacks the benzyl group.
N~1~-Benzyl-1,2-benzenediamine: Similar structure but lacks the methyl groups.
Uniqueness:
N~1~-Benzyl-N~1~,4-dimethyl-1,2-benzenediamine: is unique due to the presence of both benzyl and methyl groups, which confer distinct chemical and biological properties compared to its analogs.
特性
IUPAC Name |
1-N-benzyl-1-N,4-dimethylbenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2/c1-12-8-9-15(14(16)10-12)17(2)11-13-6-4-3-5-7-13/h3-10H,11,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYRYDQLDGFJNIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N(C)CC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


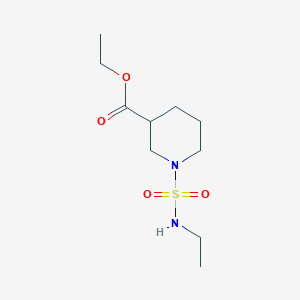
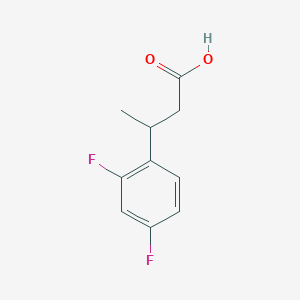
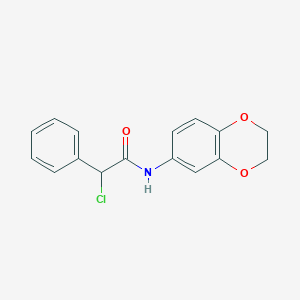
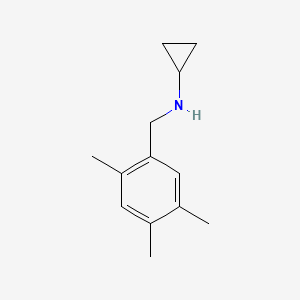
![Methyl 4-[(2-chloropropanoyl)amino]benzoate](/img/structure/B1386164.png)
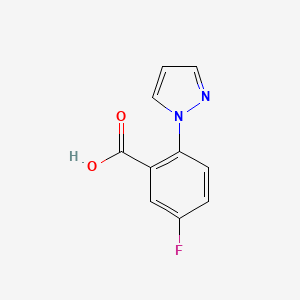
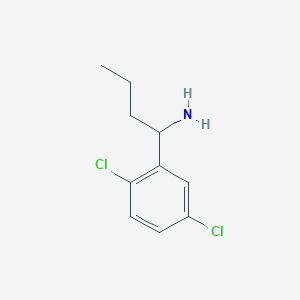
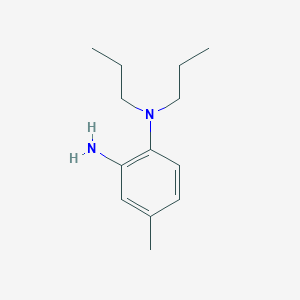
![3-[(Tert-butylsulfamoyl)methyl]benzoic acid](/img/structure/B1386170.png)
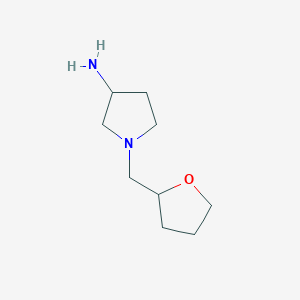
![4-[(Piperidin-1-ylsulfonyl)methyl]benzoic acid](/img/structure/B1386175.png)
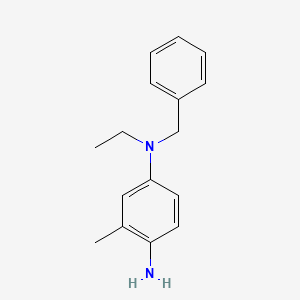
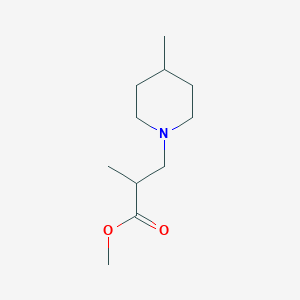
![4-[Bis(2-methylpropyl)amino]-4-oxobutanoic acid](/img/structure/B1386180.png)
